molecular formula C10H10BrNO4 B8525632 5-Bromo-2-(isopropoxycarbonyl)nicotinic acid

5-Bromo-2-(isopropoxycarbonyl)nicotinic acid

Cat. No. B8525632
M. Wt: 288.09 g/mol
InChI Key: NVDGWHLODNWDRI-UHFFFAOYSA-N
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Patent
US08772300B2

Procedure details

To a solution of 3-bromo-furo[3,4-b]pyridine-5,7-dione (200 mg, 0.877 mmol) in THF (3 ml) at −10° C. was added Mg(ClO4)2 (235 mg, 1.053 mmol, 1.2 equiv.) and the reaction mixture was stirred for 5 min at that temperature. Then isopropanol (6 ml) was added and the reaction mixture was stirred at 25° C. for 16 hours. The volatilities were removed in vacuo and the resultant residue was dissolved in EtOAc (30 ml). The organic layer was washed with water (15 ml) and brine (15 ml), dried over anhydrous Na2SO4, filtered and evaporated off in vacuo. The crude material thus obtained was purified by column chromatography over normal silica gel (30-50% EtOAc/hexane) to afford 5-bromo-pyridine-2,3-dicarboxylic acid 2-isopropyl ester (210 mg, 83.1%) as light brown solid, MS: m/e=286.0 (M−H+).
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Mg(ClO4)2
Quantity
235 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10](=[O:11])[O:9][C:8](=[O:12])[C:5]2=[N:6][CH:7]=1.[CH:13]([OH:16])([CH3:15])[CH3:14]>C1COCC1>[CH:13]([O:16][C:8]([C:5]1[C:4]([C:10]([OH:9])=[O:11])=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1)=[O:12])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)C(OC2=O)=O
Name
Mg(ClO4)2
Quantity
235 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 min at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 25° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The volatilities were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue was dissolved in EtOAc (30 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (15 ml) and brine (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated off in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over normal silica gel (30-50% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)OC(=O)C1=NC=C(C=C1C(=O)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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